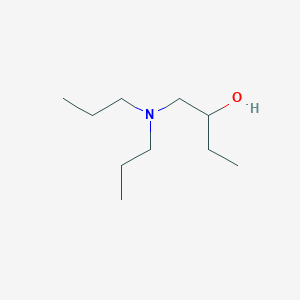
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . This reaction is catalyzed by either Brönsted or Lewis acids, which facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor with a catalyst, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate exerts its effects involves the interaction of its functional groups with molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . Additionally, the ester group can participate in hydrolysis reactions, releasing the corresponding alcohol and acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the ester and methylene groups.
1,3-Dioxane: A six-membered ring analog that offers different stability and reactivity profiles.
Benzo[d][1,3]dioxole: A compound with a fused benzene ring, providing unique electronic properties.
Uniqueness
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate is unique due to its combination of a dioxolane ring with ester and methylene groups, offering a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
61570-24-9 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylidenepentanoate |
InChI |
InChI=1S/C11H18O4/c1-9(10(12)13-3)5-4-6-11(2)14-7-8-15-11/h1,4-8H2,2-3H3 |
InChI-Schlüssel |
AJHWQYHJELJXSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCCC(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)


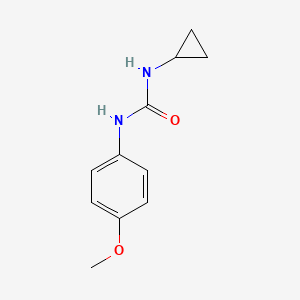
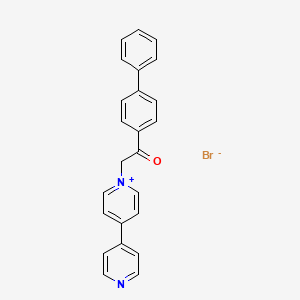
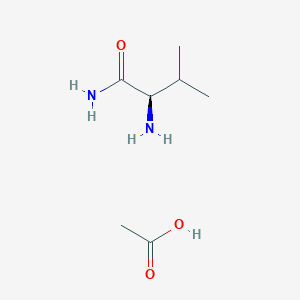

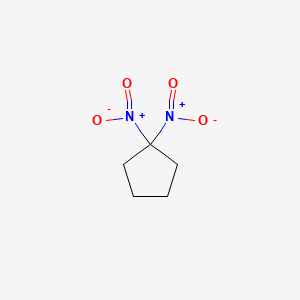

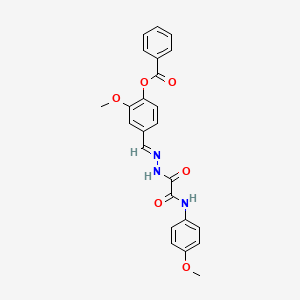
![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)
